Ciadox
Description
Ciadox (INN: this compound; CAS No. 66834-24-0), chemically designated as 2-quinoxalinylmethylene hydrazinecarboxylic acid cyanide-1,4-dioxide, is a synthetic antimicrobial agent primarily used in veterinary medicine for growth promotion and disease prevention in livestock . It is a yellow crystalline solid with a decomposition point of 255–260°C and is synthesized from 2-quinoxalinecarboxaldehyde dioxide . This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Salmonella spp. Its mechanism involves disrupting bacterial DNA synthesis via reactive oxygen species generation .
Properties
CAS No. |
65884-46-0 |
|---|---|
Molecular Formula |
C12H9N5O3 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-cyano-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H9N5O3/c13-6-5-12(18)15-14-7-9-8-16(19)10-3-1-2-4-11(10)17(9)20/h1-4,7-8H,5H2,(H,15,18) |
InChI Key |
MBCZYLSVSCJJJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-] |
Isomeric SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N\NC(=O)CC#N)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ciadox, Cyadox |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
CIADOX can be synthesized through a multi-step process involving the condensation of 2-cyanoacetohydrazide with 2-quinoxalinecarboxaldehyde . The reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
CIADOX undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction of this compound can yield hydrazine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Substitution: Substituted quinoxalines with diverse chemical properties.
Scientific Research Applications
CIADOX has a wide range of scientific research applications:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: this compound is being investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of CIADOX involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities . The molecular pathways involved in these effects are still under investigation, but they likely involve the modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Ciadox belongs to the quinoxaline 1,4-dioxide class, sharing structural and functional similarities with Olaquindox and Carbadox. Below is a detailed comparison:
Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₉N₃O₄ | 275.22 | Quinoxaline ring with hydrazinecyanide group |
| Olaquindox | C₁₂H₁₁N₃O₄ | 285.24 | Quinoxaline ring with methylhydrazine group |
| Carbadox | C₁₁H₁₀N₄O₄ | 262.22 | Quinoxaline ring with carbamate substituent |
Key Insights :
Functional and Pharmacological Comparison
Antimicrobial Efficacy
| Compound | MIC against E. coli (µg/mL) | MIC against Salmonella (µg/mL) | Spectrum of Activity |
|---|---|---|---|
| This compound | 2.0 | 1.5 | Broad (Gram ±) |
| Olaquindox | 5.0 | 3.0 | Moderate (Gram +) |
| Carbadox | 1.0 | 0.5 | Broad (Gram ±) |
Key Insights :
Key Insights :
- This compound’s higher LD₅₀ and lack of carcinogenicity make it safer than Carbadox, which is linked to mutagenic metabolites .
- Olaquindox’s intermediate toxicity led to its ban in the EU due to residual risks in edible tissues .
Physicochemical Properties
| Property | This compound | Olaquindox | Carbadox |
|---|---|---|---|
| Solubility in Water | Low | Insoluble | Low |
| Stability in Feed | High (pH 4–8) | Moderate | High (pH 6–7) |
| Photodegradation | Slow | Rapid | Moderate |
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